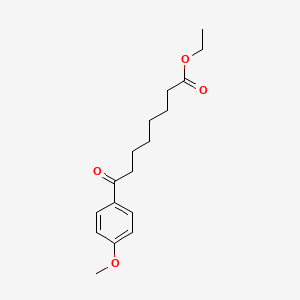

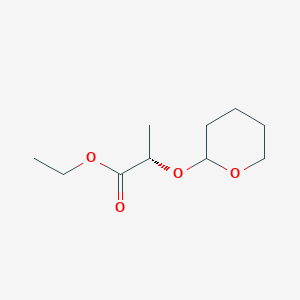

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate

Descripción general

Descripción

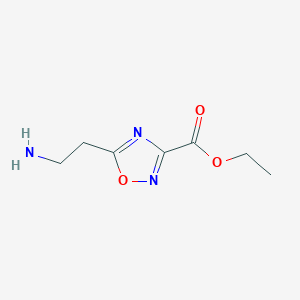

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate, also known as EMOO, is an organic compound with a wide range of applications in scientific research. It is a synthetic ester of an aliphatic carboxylic acid and a phenol, and is a colorless liquid at room temperature. EMOO is an important intermediate in the synthesis of a variety of compounds, and it has been used in a number of biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate, a compound related to the family of esters and phenyl derivatives, has been a subject of interest in various synthetic and structural studies. For instance, the study of Schiff bases like 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol by Yaeghoobi et al. (2009) delves into the planarity and angular disposition of the methoxyphenyl component, which shares structural similarities with the ethyl 8-(4-methoxyphenyl)-8-oxooctanoate. This type of research contributes to the understanding of molecular geometry and hydrogen bonding potential, which is crucial for applications in material science and molecular engineering (Yaeghoobi, Rahman, & Ng, 2009).

Nonlinear Optical (NLO) Properties

Another significant area of application is in the exploration of nonlinear optical (NLO) properties. Kiven et al. (2023) investigated the NLO characteristics of derivatives related to ethyl 8-(4-methoxyphenyl)-8-oxooctanoate using density functional theory (DFT). These compounds exhibit promising potential as NLO materials due to their significant hyperpolarizabilities and UV absorption, indicating their utility in photonics and telecommunications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of compounds containing the 4-methoxyphenyl group, akin to ethyl 8-(4-methoxyphenyl)-8-oxooctanoate, have also been studied. Raghavendra et al. (2016) synthesized compounds with structural elements similar to ethyl 8-(4-methoxyphenyl)-8-oxooctanoate and tested them for antimicrobial and antioxidant activities. This research indicates potential applications in developing new antimicrobial agents and antioxidants for pharmaceutical and food industries (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Crystal Packing and Molecular Interactions

The study of crystal packing and molecular interactions is another area where ethyl 8-(4-methoxyphenyl)-8-oxooctanoate-related compounds have been explored. Zhang et al. (2011) investigated ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, highlighting the role of nonhydrogen bonding interactions like N⋯π and O⋯π in the crystal structure. Such studies are vital for understanding solid-state properties and designing materials with specific mechanical or electronic properties (Zhang, Wu, & Zhang, 2011).

Propiedades

IUPAC Name |

ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-3-21-17(19)9-7-5-4-6-8-16(18)14-10-12-15(20-2)13-11-14/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAKQIVMCICRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446201 | |

| Record name | ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | |

CAS RN |

362669-41-8 | |

| Record name | ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)

![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)